Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate
Overview
Description
Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . It is characterized by the presence of a tert-butyl ester group, a bromine atom, and an oxoazepane ring structure. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-2-oxoazepane-1-carboxylate typically involves the bromination of a precursor azepane compound followed by esterification. One common method includes the reaction of 3-bromo-2-oxoazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-2-oxoazepane-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group in the azepane ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Ester Hydrolysis: Hydrochloric acid in water or sodium hydroxide in ethanol.
Major Products Formed:
- Substitution reactions yield various substituted azepane derivatives.
- Reduction reactions produce hydroxylated azepane compounds.
- Ester hydrolysis results in the formation of 3-bromo-2-oxoazepane-1-carboxylic acid .
Scientific Research Applications
Chemistry: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is utilized in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a potential candidate for drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate: can be compared with other brominated azepane derivatives such as tert-butyl 3-chloro-2-oxoazepane-1-carboxylate and tert-butyl 3-iodo-2-oxoazepane-1-carboxylate.
Uniqueness:
- The presence of the bromine atom in this compound provides unique reactivity compared to its chloro and iodo counterparts. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronic properties of bromine influence the compound’s interaction with biological targets, potentially leading to different biological activities .
Properties
IUPAC Name |
tert-butyl 3-bromo-2-oxoazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCYBVCCGFTNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707376-98-4 | |
Record name | tert-butyl 3-bromo-2-oxoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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